molecular formula C16H17NO4 B10973398 3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10973398
M. Wt: 287.31 g/mol
InChI Key: BJWYYOGYFQTPEZ-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylanilino)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dimethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2,3-dimethylaniline. This reaction is often carried out in the presence of a catalyst, such as sulfuric acid, under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dimethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism by which 3-[(2,3-Dimethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being modulated. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,3-Dimethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is its specific substitution pattern and the presence of the anilino group, which imparts unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H17NO4/c1-8-4-3-5-10(9(8)2)17-15(18)13-11-6-7-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20)

InChI Key

BJWYYOGYFQTPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C

Origin of Product

United States

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